8-naphthyridin-2(1H)-one
Description
Properties
CAS No. |
1374651-58-7 |
|---|---|
Molecular Formula |
C10H9N3O4 |
Molecular Weight |
235.20 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-5H,2H2,1H3,(H,11,12,14) |
InChI Key |
USUGOKJPTNHKGN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=C2C=CC(=O)NC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed Aqueous Synthesis
A green chemistry approach utilizes choline hydroxide ionic liquid (ChOH-IL) as a catalyst in water. For example, 2-aminonicotinaldehyde reacts with acetylacetone at 50°C for 6 hours under nitrogen, yielding 2-methyl-1,this compound with >90% efficiency. Key advantages include:
-
Catalyst recyclability : ChOH-IL is recovered and reused without loss of activity.
-
Solvent sustainability : Water replaces toxic organic solvents.
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Gram-scale feasibility : Reactions produce multi-gram quantities, ideal for industrial applications.
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¹H NMR (CDCl₃) : δ 9.04 (dd, J = 4.0 Hz, 1H), 8.11 (dd, J = 2.0 Hz, 1H), 2.80 (s, 3H).
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¹³C NMR : δ 163.0 (C=O), 155.9, 153.3 (pyridine carbons).
Substrate Scope and Limitations
The method accommodates diverse active methylene compounds (e.g., cyclic ketones, arylacetones). Aliphatic substrates (e.g., cyclohexanone) yield products in >95% efficiency, while sterically hindered analogs require extended reaction times.
Acid-Catalyzed Cyclization of Diaminopyridines
A one-step protocol employs 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane in acidic media.
Reaction Optimization
-
Acid selection : Acetic acid (67% yield), sulfuric acid (70%), or phosphoric acid (72%).
-
Temperature : 45–75°C for 30–40 minutes.
-
Workup : Neutralization with NaOH, followed by column chromatography (Al₂O₃, CH₂Cl₂:MeOH = 50:1).
Example :
107 g DAP and 321 mL acetic acid react with 80.5 g 1,1,3,3-tetramethoxypropane at 25–30°C for 30 minutes, yielding 95 g product (67% yield, HPLC purity 96%).
Advantages Over Prior Art
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Avoids hazardous reagents (e.g., potassium metal) and cryogenic conditions.
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Cost-effective starting materials.
Microwave-Assisted Inverse Electron-Demand Diels–Alder Reaction
Microwave irradiation accelerates the formation of 8-naphthyridinones via [4+2] cycloaddition between 1,2,4-triazines and enamines.
Protocol Details
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Conditions : 150–200°C, 10–30 minutes.
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Yields : 60–85% (varies with substituents).
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Scope : Electron-deficient dienes and electron-rich dienophiles enhance reactivity.
Example : 3,5-Dimethoxy-1,2,4-triazine reacts with N-vinylpyrrolidone to form 3,4-dihydro-1,this compound.
Hydrolysis of Ester Precursors
Methyl 2-aminonicotinate undergoes base-mediated cyclization to form 4-hydroxy-1,this compound.
Stepwise Synthesis
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Ester Activation : Treatment with NaH in methyl acetate.
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Cyclization : LiOH·H₂O at 50°C for 16 hours.
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IR (KBr) : 1680 cm⁻¹ (C=O stretch).
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MS : m/z 162.15 [M+H]⁺.
Functionalization and Derivatization
Pharmacologically Active Derivatives
-
7-Amino Derivative : Synthesized via Staudinger reaction (azide reduction).
-
Anticancer Analogs : 7-Amino-1,this compound induces apoptosis via mitochondrial pathways.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution: Reactions involving the replacement of functional groups, such as the substitution of chlorine atoms with amino groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include anilines, potassium carbonate, and boric acid. Microwave irradiation is often employed to accelerate the reaction rates and improve yields .
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, such as 2-arylaminonicotinic acids, which exhibit potential antibacterial, anti-inflammatory, antiallergic, and antisecretory activities .
Scientific Research Applications
8-naphthyridin-2(1H)-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, its derivatives have been shown to interact with enzymes and receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthyridinone Derivatives
Structure-Activity Relationship (SAR) Insights
This compound :
1,6-Naphthyridin-2(1H)-one :
Biological Activity
8-Naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a bicyclic structure containing a pyridine ring fused to a naphthalene moiety. The synthesis of this compound often involves various methods such as microwave-assisted reactions and traditional organic synthesis techniques. For instance, derivatives of this compound have been synthesized using approaches that include Diels-Alder reactions and other coupling strategies that allow for the introduction of substituents at various positions on the naphthyridine ring .
Biological Activities
1. Anticancer Properties
Research indicates that this compound and its derivatives exhibit significant anticancer activity. A study evaluating a series of substituted 1,8-naphthyridine derivatives highlighted their effectiveness against various cancer cell lines, including breast (MCF7), colon, and oral cancers. Some compounds demonstrated IC50 values as low as 1.47 μM, indicating potent cytotoxicity compared to standard chemotherapeutics like staurosporine .
2. Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have reported its effectiveness against Mycobacterium tuberculosis and other bacterial strains, suggesting potential applications in treating infectious diseases . The mechanism of action is believed to involve interference with bacterial DNA replication and transcription processes.
3. Antiviral Effects
Certain derivatives of this compound have been identified as effective inhibitors of HIV-1 integrase, which is crucial for viral replication. These compounds exhibited nanomolar potency against HIV vectors, highlighting their potential as antiviral agents .
4. Anti-inflammatory and Neuroprotective Effects
In addition to its anticancer and antimicrobial properties, some studies have suggested that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of neurological disorders where inflammation plays a key role in disease progression . The modulation of inflammatory pathways could provide therapeutic benefits in conditions such as neurodegenerative diseases.
The biological activity of this compound is largely attributed to its ability to intercalate with DNA, disrupting replication and transcription processes. This property not only contributes to its anticancer effects but also enhances its antimicrobial activity by targeting bacterial DNA . Additionally, the compound's ability to modulate various signaling pathways involved in inflammation and cell survival further underscores its therapeutic potential.
Case Studies
Several case studies have been published that illustrate the efficacy of this compound derivatives:
- Case Study 1: A derivative showed significant apoptosis induction in MCF7 cells at concentrations lower than those required for staurosporine treatment, indicating superior efficacy in triggering cancer cell death.
- Case Study 2: In vivo models demonstrated that certain naphthyridine derivatives reduced tumor growth significantly compared to control groups, providing evidence for their potential use in cancer therapy.
Data Summary
Q & A
What are the common synthetic routes for 8-naphthyridin-2(1H)-one derivatives?
Basic Synthesis Methodology
this compound derivatives are synthesized via multi-step reactions, including domino Aldol-SNAr-dehydration sequences for [3+3] annulations. For example, quinolin-2(1H)-one and 1,this compound derivatives can be prepared using ketone and aldehyde precursors under acidic conditions, achieving yields of 60–85% depending on substituents . Halogenation reactions (e.g., chlorination using KClO₃/HCl) are also employed to introduce functional groups at specific positions, as demonstrated in the synthesis of 3-chloro-1,this compound (78% yield) .
How is X-ray crystallography applied to characterize this compound derivatives?
Structural Characterization
Single-crystal X-ray diffraction is critical for determining molecular geometry and hydrogen-bonding patterns. For instance, 7-amino-1,this compound monohydrate crystallizes in a monoclinic system (space group P2₁/c), with lattice parameters a = 9.5413 Å, b = 17.1560 Å, c = 4.9954 Å, and β = 95.19°. This technique confirms intramolecular hydrogen bonds (N–H···O and O–H···O) critical for stability and intermolecular interactions .
How do substituent positions on the naphthyridinone ring influence antiviral activity?
Advanced Structure-Activity Relationship (SAR)
Substituent positioning significantly impacts biological activity. In 1-hydroxy-1,this compound derivatives, C-4 phenyl ring substitutions enhance dual inhibition of HIV integrase (INST) and ribonuclease H (RNase H). Para-substituted derivatives (e.g., 41c) exhibit superior activity (IC₅₀ = 0.045 μM for RNase H) compared to meta- or ortho-substituted analogs due to optimized steric and electronic interactions . Computational docking studies further validate that para-substituents improve binding affinity to conserved active-site residues.
What methodologies are used to design dual-target inhibitors based on this compound scaffolds?
Advanced Drug Design Strategy
Dual-target inhibitors are developed through systematic derivatization and screening. For example:
- Step 1 : Introduce hydroxyl groups at C-1 to chelate metal ions in HIV RNase H and integrase active sites.
- Step 2 : Optimize C-4 substituents (e.g., 4-aminomethylphenyl) to enhance potency.
- Step 3 : Evaluate selectivity via biochemical assays (e.g., IC₅₀ ratios for RNase H vs. polymerase/integrase). A lead compound showed IC₅₀ = 0.19 μM in viral replication assays with a cytotoxicity window (CC₅₀ = 3.3 μM) .
How can researchers resolve contradictions in SAR data for naphthyridinone derivatives?
Advanced Data Analysis
Contradictions in SAR data arise from contextual factors (e.g., assay conditions, cell lines). To address this:
- Triangulate Data : Compare results across biochemical (e.g., enzymatic IC₅₀), cellular (e.g., antiviral IC₅₀), and biophysical (e.g., SPR binding) assays.
- Contextualize Substituent Effects : For instance, 7-Cl substitution in 1,this compound enhances PNA-DNA duplex stability by 2.0–3.5°C per modification, but this effect varies with sequence context .
- Statistical Modeling : Use QSPR models to predict bioactivity based on physicochemical descriptors, as demonstrated in antibacterial naphthyridine glycosides .
What are the strategies for enhancing molecular recognition in peptide nucleic acids (PNAs) using substituted naphthyridinones?
Advanced Biophysical Applications
Substituted naphthyridinones improve base-pairing specificity in PNAs. For example:
- 7-Chloro Derivative (7-Cl-bT) : Increases PNA-DNA duplex thermal stability by 2.0–3.5°C/modification and triplex (Hoogsteen) stability by 2.7–3.5°C/modification. This is achieved through enthalpic stabilization via optimized stacking and hydrogen bonding .
- Synthetic Protocols : Incorporate modified nucleobases during solid-phase PNA synthesis, followed by HPLC purification and circular dichroism (CD) validation of helical structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

